molecular formula C23H20N4O4 B11537237 4-methyl-N-[3-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzamide

4-methyl-N-[3-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzamide

Cat. No.: B11537237
M. Wt: 416.4 g/mol
InChI Key: JDOBOBDMRYXDNU-PCLIKHOPSA-N
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Description

4-methyl-N-[3-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzamide is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a benzamide core with a 4-methyl group and a 4-nitrophenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzamide typically involves the reaction of 1-(4-nitrophenyl)ethanone with N-phenylhydrazinecarbothioamide in boiling ethanol containing a catalytic amount of concentrated hydrochloric acid. This reaction proceeds for about 4 hours, yielding the desired compound with a high yield of 88% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-methyl-N-[3-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzamide core can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)benzamide: Shares the nitrophenyl and benzamide groups but lacks the 4-methyl and hydrazinylcarbonyl groups.

    1-(4-Nitrophenyl)ethanone: Contains the nitrophenyl group but lacks the benzamide core.

    N-phenylhydrazinecarbothioamide: Contains the hydrazinylcarbonyl group but lacks the nitrophenyl and benzamide groups.

Uniqueness

4-methyl-N-[3-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

3-[(4-methylbenzoyl)amino]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C23H20N4O4/c1-15-6-8-18(9-7-15)22(28)24-20-5-3-4-19(14-20)23(29)26-25-16(2)17-10-12-21(13-11-17)27(30)31/h3-14H,1-2H3,(H,24,28)(H,26,29)/b25-16+

InChI Key

JDOBOBDMRYXDNU-PCLIKHOPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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